1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

描述

Overview of 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

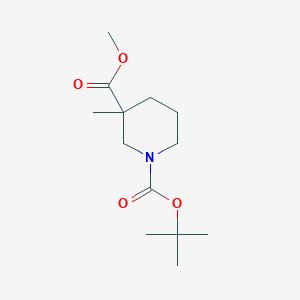

This compound is a sophisticated piperidine derivative with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 grams per mole. The compound is officially catalogued under the Chemical Abstracts Service registry number 888952-55-4, which serves as its unique identifier within chemical databases and commercial suppliers. The International Union of Pure and Applied Chemistry systematic nomenclature designates this molecule as 1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate, reflecting its precise structural arrangement and functional group positioning.

The molecular architecture of this compound centers around a six-membered piperidine ring containing five carbon atoms and one nitrogen atom, characteristic of the piperidine class of heterocyclic compounds. The structural complexity arises from the presence of two distinct carboxylate ester functionalities: a tert-butyl ester group attached to the nitrogen atom at position 1, and a methyl ester group positioned at carbon 3, which simultaneously bears an additional methyl substituent. This unique substitution pattern creates a quaternary carbon center at position 3, significantly influencing the compound's chemical properties and reactivity profile.

Physical characterization data indicates that the compound exhibits specific properties conducive to its use as a synthetic intermediate. The calculated logarithm of the partition coefficient (LogP) value of 2.02 suggests moderate lipophilicity, while the polar surface area of 56 square angstroms indicates balanced hydrophilic-hydrophobic characteristics. The molecular structure contains four rotatable bonds, providing conformational flexibility that may influence its interactions with other molecules during chemical transformations. Additionally, the compound features 18 heavy atoms and demonstrates a carbon bond saturation value of 0.846, reflecting its predominantly saturated character.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader evolution of piperidine chemistry and protective group strategies in organic synthesis. While specific documentation of the compound's initial discovery remains limited in the available literature, its creation appears to be part of systematic efforts to develop versatile synthetic intermediates incorporating tert-butoxycarbonyl protecting groups. The compound represents an advancement in the design of piperidine derivatives that combine multiple functional elements to enhance synthetic utility.

The historical context surrounding this compound is intrinsically linked to the development of tert-butoxycarbonyl chemistry, which revolutionized amino acid and heterocycle protection strategies in the mid-to-late twentieth century. The incorporation of both tert-butyl and methyl ester functionalities within the same molecule reflects sophisticated synthetic design principles that emerged from decades of research into protecting group compatibility and orthogonal deprotection strategies. This compound exemplifies the evolution toward more complex, multifunctional intermediates that can serve multiple roles in synthetic sequences.

Database records indicate that the compound has been systematically catalogued and characterized within major chemical repositories, with creation dates extending back to the early 2000s. The presence of multiple synonymous names and identification codes across different chemical databases suggests that this compound has been independently synthesized and characterized by various research groups, indicating its recognized value within the synthetic chemistry community. The standardization of its nomenclature and widespread availability through commercial suppliers reflects its establishment as a reliable synthetic building block.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a compound of significant synthetic utility, particularly in the development of novel bioactive molecules and complex heterocyclic structures. Current investigations focus extensively on its application as a versatile building block in organic synthesis, where its unique combination of functional groups enables the construction of sophisticated molecular architectures. The compound's dual ester functionalities provide multiple points for chemical modification, while the piperidine core serves as a stable scaffold for further elaboration.

Recent research developments have particularly emphasized the compound's potential in antiviral investigations, with ongoing studies examining its inhibitory effects on virus replication mechanisms. This research direction reflects the broader scientific interest in piperidine-based compounds as potential therapeutic agents, leveraging the structural features of the piperidine ring system that often confer biological activity. The presence of the quaternary carbon center at position 3, created by the methyl substituent, introduces stereochemical complexity that may be exploited for developing enantioselective synthetic pathways or biologically active compounds with specific stereochemical requirements.

The compound's relevance extends beyond pharmaceutical applications to encompass its role in fundamental organic chemistry research. Scientists have recognized its value as an intermediate in the synthesis of more complex heterocyclic structures, where its protected amine functionality and ester groups can be selectively manipulated under different reaction conditions. This selectivity enables the development of convergent synthetic strategies that efficiently construct complex molecules from simpler precursors. Furthermore, the compound's commercial availability and established synthetic routes make it an accessible starting material for academic and industrial research programs.

属性

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-7-13(4,9-14)10(15)17-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXGMLPZKNFRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677301 | |

| Record name | 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888952-55-4 | |

| Record name | 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate (CAS No. 888952-55-4) is a compound belonging to the piperidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- IUPAC Name : 1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate

- Purity : Typically ≥95% .

Antinociceptive Activity

In a study assessing the analgesic properties of piperidine derivatives, compounds structurally similar to this compound demonstrated significant pain relief in rodent models. The mechanism was attributed to the modulation of opioid receptors and inhibition of inflammatory mediators.

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective effects. Research suggests that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.

Antidepressant Activity

Studies involving piperidine compounds indicate a potential role in treating depression through the enhancement of monoaminergic neurotransmission. This activity is crucial for mood regulation and has been linked to the modulation of serotonin and norepinephrine pathways.

Case Studies

| Study | Findings |

|---|---|

| Study on Analgesic Properties | Demonstrated significant pain relief in rodent models; attributed to opioid receptor modulation. |

| Neuroprotection in Alzheimer’s Models | Reduced oxidative stress markers in neuronal cultures treated with similar piperidine derivatives. |

| Depression Models | Enhanced serotonin levels observed with administration of related compounds; potential antidepressant effects noted. |

Toxicological Profile

The toxicological data for this compound is limited; however, related compounds have shown low toxicity profiles in preliminary studies. Further research is necessary to establish a comprehensive safety profile.

科学研究应用

Medicinal Chemistry

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

- Drug Development : It has been referenced in patents related to the synthesis of novel piperidine derivatives, which are known for their efficacy against various diseases, including neurological disorders and cancers .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of bioactive molecules due to its piperidine core, which is a common motif in many biologically active substances.

- Case Study : A study highlighted its use in synthesizing compounds that exhibit anti-inflammatory and analgesic properties, indicating its potential therapeutic applications .

Agricultural Chemistry

Research has also explored the application of this compound in agricultural chemistry, particularly as an intermediate in the synthesis of agrochemicals.

- Herbicides and Pesticides : The piperidine derivatives synthesized from this compound have shown promise as effective herbicides and pesticides, contributing to sustainable agricultural practices .

Case Studies

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

The compound’s structural analogs differ in substituent placement, ester groups, and stereochemistry, significantly influencing their physicochemical and biological properties. Key comparisons include:

常见问题

Q. What are the standard multi-step synthetic routes for preparing 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, and what reaction conditions optimize yield?

The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies and coupling reactions. For example, a 5-step route (yield not specified) uses lithium diisopropylamide (LDA) at −78°C for deprotonation, followed by palladium-catalyzed coupling under inert atmosphere (40–100°C) . Another 6-step method achieves 99% yield using potassium carbonate in DMF for nucleophilic substitution and HCl for deprotection . Key optimization factors include temperature control (−78°C for sensitive intermediates) and inert conditions for Pd-mediated steps.

Q. How can NMR spectroscopy and crystallography be employed to confirm the stereochemical configuration of this compound?

1H-NMR with internal standards (e.g., mesitylene) quantifies yield and monitors reaction progress . X-ray crystallography resolves stereochemistry, as seen in analogous piperidine derivatives where dihedral angles (e.g., C3—C2—C6—N3 = 16.5°) confirm spatial arrangements . For ambiguous cases, NOESY or ROESY experiments distinguish axial/equatorial substituents.

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Silica gel column chromatography is widely used, particularly for intermediates . For polar byproducts, aqueous workups (e.g., EtOAc/brine) followed by drying over MgSO4 are standard . Final products may require recrystallization from solvents like tert-butyl alcohol or acetonitrile to achieve >95% purity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies improve reaction optimization for this compound?

DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading). For example, factorial designs can identify critical factors in Pd-catalyzed steps, such as cesium carbonate concentration or solvent polarity . Response surface modeling (RSM) further optimizes yield and minimizes side reactions like over-alkylation .

Q. What computational strategies are available to predict reaction pathways and regioselectivity in the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in nucleophilic substitutions or coupling reactions. The ICReDD framework integrates computation with experimental data, using reaction path searches to narrow optimal conditions (e.g., solvent effects on tert-butyl group stability) . Machine learning models trained on analogous piperidine syntheses can also forecast reaction outcomes .

Q. How can conflicting stereochemical data from NMR and X-ray analyses be resolved?

Discrepancies may arise from dynamic effects (e.g., ring-flipping in solution). Variable-temperature NMR can detect conformational changes, while high-resolution X-ray structures (e.g., torsion angles like −170.41° in related compounds ) provide static snapshots. Molecular dynamics simulations bridge these by modeling solution-phase behavior .

Q. What strategies mitigate low yields in late-stage functionalization steps, such as tert-butyl ester deprotection?

Controlled acidic conditions (e.g., HCl in dioxane at 20–50°C) prevent over-hydrolysis . Alternative protecting groups (e.g., Boc) or enzymatic deprotection may improve selectivity. For sensitive substrates, flow chemistry enables precise temperature and residence time control .

Q. How do steric and electronic effects influence the reactivity of the tert-butyl and methyl ester groups in cross-coupling reactions?

The tert-butyl group’s steric bulk hinders nucleophilic attack at the proximal carbonyl, favoring reactions at the less hindered methyl ester. Electronic effects (e.g., electron-withdrawing nitro groups in analogous compounds ) further modulate reactivity. Hammett studies or computational electrostatic potential maps quantify these effects .

Data Analysis & Methodological Challenges

Q. How should researchers address inconsistencies in reported yields for similar synthetic routes?

Yield discrepancies often stem from subtle variations in reaction setup (e.g., inert atmosphere quality, catalyst lot variability). Reproducibility requires strict adherence to documented protocols (e.g., drying solvents over molecular sieves) . Statistical meta-analysis of published data identifies outlier conditions .

Q. What advanced spectroscopic techniques can characterize degradation products under thermal stress?

High-resolution LC-MS identifies thermal decomposition byproducts (e.g., tert-butyl group loss). TGA-DSC profiles determine thermal stability thresholds, while in-situ FTIR monitors real-time degradation mechanisms (e.g., ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。